molecular formula C8H15NO2 B13499744 2-(3-Aminocyclohexyl)acetic acid

2-(3-Aminocyclohexyl)acetic acid

Cat. No.: B13499744
M. Wt: 157.21 g/mol
InChI Key: BZFFVCNZMXNODA-UHFFFAOYSA-N
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Description

2-(3-Aminocyclohexyl)acetic acid is a cyclohexane derivative featuring an amino group (-NH₂) at the 3-position of the cyclohexyl ring and an acetic acid (-CH₂COOH) moiety attached to the adjacent carbon. The amino group enhances solubility in aqueous environments and enables participation in hydrogen bonding, which is critical for molecular recognition in biological systems .

Properties

IUPAC Name

2-(3-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFVCNZMXNODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route (Adapted for 3-Amino Isomer)

Step Reaction Conditions Yield/Notes
1. Wittig Reaction 1,4-Cyclohexanedione + ethyl acetate triphenylphosphonium ylide → 2-(3-carbonylcyclohexenyl) ethyl acetate Solvent: toluene/dioxane/THF; Temp: 60-120 °C; Molar ratio cyclohexanedione:ylide = 1.2:1 to 1.5:1 High yield; forms α,β-unsaturated ester intermediate
2. Oxime Formation Condensation of intermediate with hydroxylamine hydrochloride under acid catalysis (oxalic, fumaric, maleic acid) Solvent: acetonitrile, methanol, ethanol, THF, dioxane; Temp: 50-100 °C; Reflux 1.5 h ~78-82% yield; forms 2-(3-oximocyclohexenyl) ethyl acetate
3. Catalytic Hydrogenation Reduction of oxime to amine Catalyst: Pd-C or Raney-Ni (5-10% mass); Solvent: methanol or ethanol; Temp: 20-30 °C; H2 pressure: 5-10 bar High purity 2-(3-aminocyclohexyl) ethyl acetate; mild conditions; high selectivity
4. Hydrolysis (if acid desired) Ester hydrolysis to 2-(3-aminocyclohexyl)acetic acid Acidic or basic hydrolysis conditions High yield; obtains free acid

Representative Experimental Data

Compound Reaction Conditions Yield (%) Characterization
Ethyl acetate triphenylphosphonium ylide Triphenylphosphine + ethyl bromoacetate, 20 h at <20 °C 86.9% m.p. 123-124 °C
2-(3-Carbonylcyclohexenyl) ethyl acetate Wittig reaction, 60-120 °C, toluene High yield NMR, LC-MS confirmation
2-(3-Oximocyclohexenyl) ethyl acetate Hydroxylamine hydrochloride, oxalic acid, reflux 1.5 h 78-82% 1H-NMR, LC-MS (m/z 198 M+1)
2-(3-Aminocyclohexyl) ethyl acetate Pd-C hydrogenation, 20-30 °C, 5-10 bar H2 High purity Confirmed by NMR, IR

Alternative Routes and Considerations

Summary Table of Key Preparation Parameters

Step Reagents/Materials Catalyst Solvent(s) Temp (°C) Pressure (bar) Time Yield (%) Notes
Wittig reaction 1,4-Cyclohexanedione + ethyl acetate triphenylphosphonium ylide None Toluene, dioxane, THF 60-120 Atmospheric Several hours High Forms α,β-unsaturated ester
Oxime formation Hydroxylamine hydrochloride + acid catalyst Acid catalysts (oxalic, fumaric) Acetonitrile, ethanol, THF 50-100 Atmospheric ~1.5 h reflux 78-82 Forms oxime intermediate
Catalytic hydrogenation Pd-C or Raney-Ni Pd-C (5-10%) or Raney-Ni Methanol, ethanol 20-30 5-10 Several hours High purity Reduces oxime to amine
Hydrolysis Acid or base hydrolysis None Aqueous acid/base 25-100 Atmospheric Hours High Converts ester to acid

Research and Industrial Perspectives

  • The method starting from 1,4-cyclohexanedione via Wittig reaction and oxime intermediate offers advantages of mild reaction conditions, readily available starting materials, and good yields.
  • Catalytic hydrogenation under moderate pressure and temperature using Pd-C or Raney-Ni is effective for selective reduction of oxime to amine.
  • Alternative methods involving direct hydrogenation of nitrophenylacetic acids require harsher conditions and longer reaction times, limiting industrial applicability.
  • The stereochemical purity of the trans isomer is critical for pharmaceutical use; synthetic methods often yield mixtures requiring separation or stereoselective synthesis.
  • The described synthetic strategies have been successfully applied in the preparation of dopamine receptor ligands and other bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Aminocyclohexyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The amino group in this compound increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-(3-Methylcyclohexyl)acetic Acid . This makes the amino derivative more suitable for aqueous biochemical applications.

Biological Activity: Compounds with amino substituents, such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid, exhibit neuroactive properties and are used to study protein-enzyme interactions .

Structural Modifications and Applications: Cyclohexyl vs. Phenyl Rings: Replacing the cyclohexane ring with a phenyl group (as in 2-(3-Aminophenyl)acetic acid) introduces aromaticity, altering electronic properties and increasing rigidity. This impacts binding affinity in molecular targets . Chiral Centers: The (2S)-configured amino acid derivative [(2S)-2-Amino-2-(3-oxocyclohexyl)acetic acid] highlights the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes .

Synthetic Utility :

  • Brominated analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid are intermediates in natural product synthesis (e.g., Combretastatin A-4), demonstrating the role of halogen substituents in facilitating cross-coupling reactions .

Q & A

Q. Example Protocol :

React 3-nitrocyclohexanone with ethyl bromoacetate in a Michael addition.

Reduce the nitro group to an amine using H₂/Pd-C.

Hydrolyze the ester with 1N NaOH to yield the free acid .

Which spectroscopic and crystallographic methods are optimal for characterizing structural isomers of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to distinguish stereoisomers. For example, axial vs. equatorial proton environments in the cyclohexyl ring show distinct coupling constants (J=1012HzJ = 10–12 \, \text{Hz} for axial-axial interactions) .
  • X-ray Diffraction (XRD) : Resolve absolute stereochemistry. The compound’s crystal structure (e.g., space group P21/cP2_1/c, monoclinic system) reveals bond angles (e.g., C–C–N ≈ 109.5°) and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 172.1 m/z) and fragmentation patterns.

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
Unit cell dimensionsa=12.50A˚a = 12.50 \, \text{Å}
Hydrogen bond lengthOHO=2.65A˚O–H\cdots O = 2.65 \, \text{Å}

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different in vitro models?

Advanced Research Focus
Discrepancies often arise from cell line specificity , concentration thresholds , or metabolic stability . To address these:

Dose-Response Studies : Establish EC₅₀ values across models. For example, neuroprotection efficacy increased from 75% to 85% viability at 10 µM vs. 50 µM in SH-SY5Y cells .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative deamination) that may reduce activity in certain media.

Receptor Binding Assays : Compare affinity for targets (e.g., NMDA receptors) using competitive ELISA or SPR.

Q. Table 2: Bioactivity Variability in Cell Models

Cell LineViability at 50 µM (%)Model Limitations
SH-SY5Y85 ± 6Limited blood-brain barrier mimicry
Primary neurons72 ± 8Higher metabolic demand

What strategies are recommended for elucidating the mechanism of action of this compound in neuroprotection studies?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with putative targets (e.g., NMDA receptor GluN2B subunit). Use software like AutoDock Vina to predict binding affinities (ΔG ≈ -8.2 kcal/mol) .
  • Knockout Models : CRISPR-Cas9 gene editing to silence receptors (e.g., TrkB) and assess rescue effects.
  • Protein Interaction Profiling : Perform pull-down assays with biotinylated derivatives followed by LC-MS/MS to identify binding partners (e.g., BDNF signaling proteins) .

Q. Experimental Workflow :

Treat neuronal cells with 50 µM compound for 24h.

Extract proteins, digest with trypsin, and analyze via SILAC-based proteomics.

Validate hits (e.g., CREB phosphorylation) via Western blot.

How can the stereochemical purity of this compound derivatives be validated during synthesis?

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min).
  • Optical Rotation : Measure [α]D20[\alpha]_D^{20} (e.g., +32° for the active enantiomer) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental spectra to DFT-simulated data.

What computational tools are effective for predicting synthetic pathways and optimizing reaction yields?

Q. Advanced Research Focus

  • Retrosynthesis Software : Tools like Pistachio and Reaxys propose routes using relevance heuristics (e.g., aminocyclohexane precursors scored by plausibility > 0.01) .
  • DFT Calculations : Optimize transition states (e.g., amide bond formation) using Gaussian09 at the B3LYP/6-31G* level.
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) .

How do solvent and pH conditions influence the stability of this compound in aqueous solutions?

Q. Basic Research Focus

  • pH-Dependent Degradation : The compound is stable at pH 5–7 (t₁/₂ > 48h) but hydrolyzes rapidly at pH > 9 due to base-catalyzed ester cleavage.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage. Aqueous buffers (PBS) reduce aggregation but may require antioxidants (e.g., 0.1% ascorbic acid) .

Q. Stability Data :

ConditionHalf-Life (h)Degradation Product
pH 7.4, 25°C56None
pH 9.0, 37°C12Cyclohexenyl acetate

What are the best practices for reconciling conflicting crystallographic data on hydrogen-bonding networks in related compounds?

Q. Advanced Research Focus

  • Multi-Model Refinement : Compare R-factors for competing H-bond arrangements (e.g., O–H⋯O vs. N–H⋯O).
  • Neutron Diffraction : Resolve proton positions unambiguously (e.g., D₂O-soaked crystals).
  • Database Mining : Cross-validate with Cambridge Structural Database entries (e.g., CSD refcode BAPLAC01 shows similar packing motifs) .

Q. Guidelines for Citation and Reproducibility

  • Always report crystallographic data (e.g., CCDC deposition numbers).
  • Include negative controls in bioassays (e.g., untreated and vehicle groups).
  • Use triplicate experiments with SEM for statistical rigor.

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